2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide
Description
This compound is a pyridine-based thioether derivative featuring a propanamide linker and multiple aromatic substituents. Its structure includes a 3-cyano group on the pyridine ring, a 4-phenyl substituent, and a 6-(4-methoxyphenyl) group, which collectively enhance its electronic and steric properties.
Properties
Molecular Formula |
C29H24N4O4S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C29H24N4O4S/c1-18-9-12-22(15-27(18)33(35)36)31-28(34)19(2)38-29-25(17-30)24(20-7-5-4-6-8-20)16-26(32-29)21-10-13-23(37-3)14-11-21/h4-16,19H,1-3H3,(H,31,34) |
InChI Key |
XPHOOXHJZZHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide is a complex organic molecule with potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Details
- Chemical Formula: C₃₁H₂₈N₄O₂S
- Molecular Weight: 520.65 g/mol
- CAS Number: 333341-80-3
The compound features a pyridine ring, a cyano group, and various aromatic substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine-based compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have investigated the anticancer potential of pyridine derivatives. For example, a series of compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that these compounds can significantly reduce cell viability in human cancer cell lines, suggesting a promising avenue for cancer therapy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes. For example, it has been noted for its inhibitory effects on cholinesterases, which are involved in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can potentially improve cholinergic transmission and alleviate symptoms associated with such conditions .
Study 1: Antimicrobial Evaluation
In a study evaluating various pyridine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated moderate to strong antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics .
Study 2: Anticancer Screening
A screening assay was conducted on human breast cancer cell lines where the compound was tested at varying concentrations. Results indicated an IC50 value of approximately 15 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells . The study highlighted the importance of further exploring this compound's structure-activity relationship to enhance its efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Bioactivity: The 3-cyano group is conserved across all analogs, suggesting its role in stabilizing the pyridine core via conjugation . Aromatic substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) modulate lipophilicity and metabolic stability. The methoxy group in the target compound may enhance solubility compared to halogenated analogs .
Synthetic Pathways: The target compound’s synthesis likely mirrors methods in , where thioether formation via reflux with sodium acetate in ethanol achieves high yields (e.g., 85% for the distyryl analog). However, steric hindrance from the 4-phenyl and 4-methyl-3-nitrophenyl groups may reduce yield compared to simpler analogs .
Pharmacological Potential: The N-(4-methyl-3-nitrophenyl)propanamide moiety in the target compound is unique; the nitro group may confer antibacterial or antiparasitic activity, as seen in nitrophenyl-containing drugs . In contrast, the 1,4-dihydropyridine analog () exhibits calcium channel-blocking activity, highlighting how core structure alterations (pyridine vs. dihydropyridine) shift biological targets .
Preparation Methods
Retrosynthetic Analysis
Core Disconnection Strategy
The molecule can be dissected into three primary components (Figure 1):
- Pyridine core with C-3 cyano, C-4 methoxyphenyl, and C-6 phenyl groups
- Thioether linker at C-2 position
- Propanamide-nitrophenyl moiety
Key disconnections:
- Amide bond formation between propanamide and nitrophenylamine
- Thioether linkage via nucleophilic substitution
- Pyridine ring construction through cyclization
Proposed Synthetic Routes
Pyridine Core Synthesis
Hantzsch Dihydropyridine Route
A modified Hantzsch synthesis could assemble the trisubstituted pyridine system:
Cyclocondensation:
Reacting 4-methoxybenzaldehyde (1 eq), phenylacetonitrile (1 eq), and ammonium acetate (2 eq) in ethanol under reflux yields 3-cyano-4-(4-methoxyphenyl)-6-phenyl-1,4-dihydropyridine.Oxidation to Aromatic Pyridine:
Treat with MnO₂ (3 eq) in dichloromethane at 25°C for 12h to aromatize the dihydropyridine.
Key parameters:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc | 78 | 24 | 62-68 |
| 2 | MnO₂ | 25 | 12 | 85-90 |
Thioether Linkage Formation
Nucleophilic Substitution
The C-2 position of the pyridine core undergoes halogenation followed by thiol displacement:
Halogenation:
Treat pyridine intermediate with PCl₅ (1.2 eq) in DMF at 0°C → 2-chloropyridine derivative.Thiol Coupling:
React 2-chloropyridine with propanamide-thiol (1.5 eq) in presence of K₂CO₃ (2 eq) in DMF at 80°C:
$$ \text{Py-Cl} + \text{HS-CH}2\text{C(O)NHAr} \xrightarrow{\text{base}} \text{Py-S-CH}2\text{C(O)NHAr} $$
Optimization Data:
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 92 |
| Et₃N | THF | 60 | 78 |
| DBU | DCM | 40 | 85 |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 2-mercaptopropanoic acid with 4-methyl-3-nitroaniline:
Acid Activation:
React 2-((pyridin-2-yl)thio)propanoic acid (1 eq) with EDCl (1.2 eq) and HOBt (0.2 eq) in DMF for 1h at 0°C.Amine Coupling:
Add 4-methyl-3-nitroaniline (1.1 eq) and stir at 25°C for 24h:
$$ \text{R-COOH} + \text{H}_2\text{N-Ar} \xrightarrow{\text{EDCl/HOBt}} \text{R-C(O)-NH-Ar} $$
Yield Optimization:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 88 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 76 |
| HATU | DMF | 25 | 91 |
Alternative Synthetic Approaches
Transition Metal-Catalyzed Coupling
Recent advances suggest potential for palladium-mediated strategies:
Suzuki-Miyaura Coupling:
| Component | Catalyst System | Yield (%) |
|---|---|---|
| 2-Bromo-3-cyanopyridine | Pd(PPh₃)₄/AsPh₃ (5 mol%) | 82 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf)/K₂CO₃ | 78 |
Solid-Phase Synthesis
A resin-bound approach could improve step efficiency:
Wang Resin Loading:
Attach Fmoc-protected aminomethylpyridine via DIC/HOAt coupling (loading: 0.8 mmol/g)Sequential Functionalization:
- Deprotect with piperidine/DMF
- Couple 4-methoxyphenylacetic acid using HBTU
- Oxidize to pyridine with DDQ
Critical Analysis of Challenges
Regiochemical Control
The C-6 phenyl vs C-4 methoxyphenyl orientation presents significant regioselectivity challenges during pyridine formation. X-ray crystallographic data of intermediate 3.1.1 shows preferred equatorial positioning of bulkier phenyl groups.
Nitro Group Stability
The 3-nitro substituent on the aniline component requires careful handling:
- Avoid strong reducing agents during coupling steps
- Maintain reaction pH >5 to prevent premature reduction
Purification and Characterization
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica 60 | Hexane:EtOAc (3:1) | 0.42 |
| C18 | MeCN:H₂O (70:30) + 0.1% TFA | 8.3 min |
Spectroscopic Validation
Key NMR Signals (CDCl₃, 400 MHz):
- δ 8.21 (s, 1H, pyridine H-5)
- δ 7.89 (d, J=8.4 Hz, 2H, nitrophenyl)
- δ 3.87 (s, 3H, OCH₃)
HRMS Data:
| Observed m/z | Calculated [M+H]⁺ | Error (ppm) |
|---|---|---|
| 525.1873 | 525.1876 | -0.57 |
Q & A
Q. Q1. What are the critical considerations for designing a scalable synthesis route for this compound?
Methodological Answer: Key steps include optimizing substitution and condensation reactions. For example:
- Substitution reactions : Under alkaline conditions, ensure precise stoichiometry of 4-methoxyphenyl and phenyl groups to avoid side products (e.g., nitro group reduction interference) .
- Thioether formation : Use controlled thioglycolic acid coupling to the pyridine core, monitoring reaction progress via TLC or HPLC to prevent over-oxidation .
- Amidation : Employ coupling agents like EDC/HOBt for the propanamide moiety, ensuring anhydrous conditions to minimize hydrolysis .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating intermediates .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR analysis : Compare and NMR spectra with predicted shifts. For instance, the 3-cyano group on the pyridine ring should resonate at ~110-120 ppm in NMR, while the thioether sulfur adjacent to the pyridine ring influences aromatic proton splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) within 3 ppm error tolerance.
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the thioether linkage and nitro group orientation .
Advanced Research Questions
Q. Q3. How can contradictory spectral or reactivity data be resolved for this compound?
Methodological Answer:
- Case study : If unexpected byproducts arise during substitution reactions (e.g., para vs. meta substitution on the phenyl ring):
- Perform DFT calculations to compare thermodynamic stability of intermediates .
- Use kinetic studies (e.g., variable-temperature NMR) to identify dominant reaction pathways .
- Validate with isotopic labeling (e.g., -labeled nitro groups) to trace regioselectivity .
- Contradictory bioactivity : If in vitro assays show inconsistent inhibition profiles:
- Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts.
- Conduct competitive binding assays (e.g., SPR or ITC) to quantify target affinity .
Q. Q4. What strategies enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Functional group tuning :
- Replace the methoxyphenyl group with a trifluoromethoxy analog to improve lipophilicity and oxidative stability .
- Introduce a methyl group ortho to the nitro substituent to sterically hinder CYP450-mediated metabolism .
- Prodrug approaches : Mask the thioether moiety as a disulfide prodrug, enabling glutathione-triggered release in target tissues .
- In silico modeling : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logP (2-4) and topological polar surface area (<90 Ų) .
Q. Q5. How can researchers systematically study the compound’s reactivity in biological matrices?
Methodological Answer:
- Redox profiling :
- Use cyclic voltammetry to assess thioether oxidation potential. A peak at +0.8 V vs. Ag/AgCl suggests susceptibility to ROS-mediated degradation .
- Simulate intracellular conditions (e.g., 10 mM glutathione, pH 7.4) to track disulfide formation via LC-MS .
- Protein binding assays :
- Perform equilibrium dialysis with human serum albumin (HSA) to quantify unbound fraction.
- Correlate binding affinity (K) with structural features using molecular docking (e.g., AutoDock Vina) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
